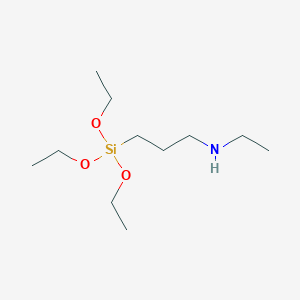
N-Ethyl-3-(triethoxysilyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-3-(triethoxysilyl)propan-1-amine is an organosilane compound that features both an amine group and a triethoxysilyl group. This dual functionality makes it a versatile compound in various chemical applications, particularly in the field of material science and surface chemistry. The compound is known for its ability to form strong bonds with both organic and inorganic substrates, making it useful in a variety of industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-(triethoxysilyl)propan-1-amine typically involves the reaction of 3-chloropropyltriethoxysilane with ethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the triethoxysilyl group. The general reaction scheme is as follows:
3-Chloropropyltriethoxysilane+Ethylamine→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of catalysts and solvents may also be employed to enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-3-(triethoxysilyl)propan-1-amine can undergo various types of chemical reactions, including:
Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Condensation: The compound can react with other silanes or silanols to form siloxane networks.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst such as an acid or base.
Condensation: Often performed under acidic or basic conditions to facilitate the formation of siloxane bonds.
Substitution: Common reagents include alkyl halides and acyl chlorides, with the reaction often conducted in an organic solvent.
Major Products
Hydrolysis: Produces silanols and eventually siloxane networks.
Condensation: Forms cross-linked siloxane polymers.
Substitution: Yields various substituted amines depending on the reagents used.
Applications De Recherche Scientifique
N-Ethyl-3-(triethoxysilyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to modify surfaces and enhance adhesion between organic and inorganic materials.
Biology: Employed in the functionalization of biomolecules and surfaces for biosensor development.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical coatings.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of N-Ethyl-3-(triethoxysilyl)propan-1-amine primarily involves its ability to form strong covalent bonds with both organic and inorganic substrates. The triethoxysilyl group can hydrolyze to form silanols, which can then condense to form siloxane bonds with other silanols or silanes. This property is particularly useful in surface modification and adhesion applications. The amine group can also participate in various chemical reactions, further enhancing the compound’s versatility.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-3-(triethoxysilyl)propan-1-amine
- 3-(Triethoxysilyl)propylamine
- N-(Trimethoxysilylpropyl)amine
Uniqueness
N-Ethyl-3-(triethoxysilyl)propan-1-amine is unique due to its specific combination of an ethyl group and a triethoxysilyl group. This combination provides a balance of hydrophobic and hydrophilic properties, making it particularly effective in applications requiring strong adhesion and surface modification. The presence of the ethyl group also imparts additional steric hindrance, which can influence the reactivity and stability of the compound in various chemical environments.
Propriétés
Numéro CAS |
14206-11-2 |
|---|---|
Formule moléculaire |
C11H27NO3Si |
Poids moléculaire |
249.42 g/mol |
Nom IUPAC |
N-ethyl-3-triethoxysilylpropan-1-amine |
InChI |
InChI=1S/C11H27NO3Si/c1-5-12-10-9-11-16(13-6-2,14-7-3)15-8-4/h12H,5-11H2,1-4H3 |
Clé InChI |
PSIDVLNBMQXBFV-UHFFFAOYSA-N |
SMILES canonique |
CCNCCC[Si](OCC)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















